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molecular formula C15H21N3 B8293119 3-(2-(4-Methylpiperazin-1-yl)ethyl)-1H-indole

3-(2-(4-Methylpiperazin-1-yl)ethyl)-1H-indole

Cat. No. B8293119
M. Wt: 243.35 g/mol
InChI Key: WHRBBWJHEWDMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138187B2

Procedure details

3-(2-Bromo-ethyl)-indole (3.00 g, 13.39 mmol) was initially introduced into abs. CHCl3 (25 ml), and 1-methylpiperazine (2.68 g, 26.8 mmol) was added. The mixture was stirred at a bath temperature of 75° C. for 5 h and at RT overnight. The mixture was extracted dilute sulfuric acid (2×30 ml), the acidic aqueous phase was rendered alkaline with 5N NaOH, while cooling with ice, and the mixture was extracted with ether (3×30 ml). The organic phase was dried over Na2SO4 and concentrated i. vac. Yield: 1.45 g (Ind-68, 45%)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[CH3:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>C(Cl)(Cl)Cl>[CH3:13][N:14]1[CH2:19][CH2:18][N:17]([CH2:2][CH2:3][C:4]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[NH:6][CH:5]=2)[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrCCC1=CNC2=CC=CC=C12
Step Two
Name
Quantity
2.68 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at a bath temperature of 75° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted dilute sulfuric acid (2×30 ml)
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CN1CCN(CC1)CCC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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